1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as furan-2-carboxylic acid hydrazide.
Formation of the oxazole ring: The oxazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Formation of the piperidine ring: The piperidine ring can be introduced through a Mannich reaction involving suitable amines and formaldehyde.
Coupling reactions: The final compound is obtained by coupling the furan, oxazole, and piperidine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan and oxazole rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has been studied for its biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to its combination of furan, oxazole, and piperidine rings, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)9-20-14(23)10-3-5-22(6-4-10)15(24)11-8-13(26-21-11)12-2-1-7-25-12/h1-2,7-8,10H,3-6,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHHXPJYDBRFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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